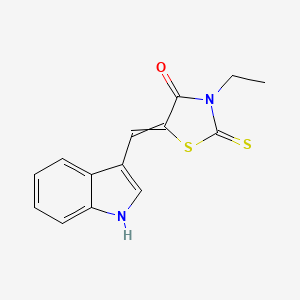![molecular formula C14H16N2OS B7827949 2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827949.png)
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include acids, bases, and organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Industrial production methods often involve continuous flow processes, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for the large-scale production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, pressures, and pH levels to optimize the reaction rate and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds. In biology, it is used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, which in turn affect various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in medicinal applications, this compound may inhibit the activity of a particular enzyme, leading to therapeutic effects.
Comparison with Similar Compounds
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique in its structure and properties, which distinguish it from other similar compounds Some similar compounds include CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid) While these compounds share some structural similarities, this compound has distinct functional groups and reactivity patterns that make it suitable for specific applications
Properties
IUPAC Name |
2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,16,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVKNUJDRFEURJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1)S)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1)S)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-[(2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B7827875.png)
![methyl 3-[[(Z)-3-oxo-2-(phenylcarbamoyl)but-1-enyl]amino]thiophene-2-carboxylate](/img/structure/B7827884.png)
![(2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827891.png)
![(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827893.png)
![(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide](/img/structure/B7827897.png)
![2-[[(4-methyl-6-pyridin-2-ylsulfanylpyrimidin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827910.png)
![methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate](/img/structure/B7827921.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B7827929.png)
![2-[anilino(hydroxy)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827951.png)
![(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827958.png)
![2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827966.png)

![2-[1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827980.png)
![2-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827988.png)
